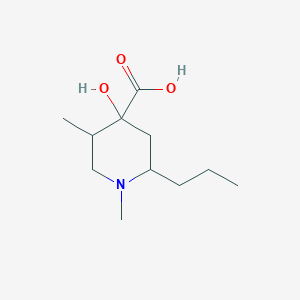
4-Hydroxy-1,5-dimethyl-2-propylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-hidroxi-1,5-dimetil-2-propilpiperidin-4-carboxílico es un derivado de piperidina, que es un compuesto heterocíclico de seis miembros que contiene un átomo de nitrógeno. Los derivados de piperidina son significativos en la química medicinal debido a su presencia en varios productos farmacéuticos y productos naturales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 4-hidroxi-1,5-dimetil-2-propilpiperidin-4-carboxílico típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye el acoplamiento catalítico de tres componentes de aldehídos, alquinos y 4-piperidona clorhidrato hidratada . Esta reacción es altamente enantioselectiva y proporciona las propargilaminas terciarias correspondientes en rendimientos útiles. El grupo protector de piperidona puede eliminarse selectivamente usando amoníaco/etanol o una amina scavenger soportada en polímero .
Métodos de Producción Industrial
Los métodos de producción industrial para los derivados de piperidina a menudo involucran técnicas de síntesis orgánica a gran escala. Estos métodos están diseñados para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Los detalles específicos sobre la producción industrial del ácido 4-hidroxi-1,5-dimetil-2-propilpiperidin-4-carboxílico no están disponibles fácilmente, pero probablemente sigan principios similares a la síntesis de laboratorio, escalados para uso industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-hidroxi-1,5-dimetil-2-propilpiperidin-4-carboxílico puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Halógenos como cloro o bromo en presencia de un catalizador.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 4-hidroxi-1,5-dimetil-2-propilpiperidin-4-carboxílico tiene diversas aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-hidroxi-1,5-dimetil-2-propilpiperidin-4-carboxílico involucra su interacción con dianas moleculares y vías específicas. Estas interacciones pueden conducir a varios efectos biológicos, como la inhibición de enzimas o la modulación de la actividad de los receptores. Las dianas moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Pirimidina: Contienen un grupo 4-hidroxipiperidina y se han estudiado por su actividad antiproliferativa contra líneas celulares cancerosas.
Derivados de Indol: Conocidos por sus diversas actividades biológicas, que incluyen propiedades antivirales, antiinflamatorias y anticancerígenas.
Singularidad
El ácido 4-hidroxi-1,5-dimetil-2-propilpiperidin-4-carboxílico es único debido a su estructura química específica, que imparte propiedades físicas y químicas distintas. Estas propiedades lo hacen valioso en diversas aplicaciones científicas e industriales, particularmente en la síntesis de moléculas complejas y el estudio de actividades biológicas.
Propiedades
Número CAS |
803618-24-8 |
|---|---|
Fórmula molecular |
C11H21NO3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
4-hydroxy-1,5-dimethyl-2-propylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H21NO3/c1-4-5-9-6-11(15,10(13)14)8(2)7-12(9)3/h8-9,15H,4-7H2,1-3H3,(H,13,14) |
Clave InChI |
GSRRZLFUWJXGSW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(C(CN1C)C)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















